An In-depth Technical Guide to the Physicochemical Properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid
Introduction: Bridging Structure and Function in Drug Discovery
In the landscape of modern drug development, a molecule's therapeutic potential is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET), ultimately dictating its journey through the body and its interaction with biological targets. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, a molecule featuring a unique combination of a tetrahydrofuran (oxolane) ring, a thioether linkage, and a carboxylic acid moiety.
The presence of the polar oxolane ring and the ionizable carboxylic acid group suggests a compound with significant aqueous solubility and the potential for hydrogen bonding, while the thioether linkage introduces a degree of lipophilicity and metabolic considerations.[1] Understanding the interplay of these structural features is paramount for researchers in medicinal chemistry and drug development.
Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage predictive computational models and analog analysis, alongside detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach provides both an immediate, data-driven estimation of the compound's properties and the practical knowledge for researchers to perform empirical validation.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any compound is to understand its structure and fundamental properties. These values provide the initial framework for predicting its behavior in various chemical and biological systems.
Chemical Structure:
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IUPAC Name: 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid
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Molecular Formula: C₇H₁₂O₃S
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Key Functional Groups:
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Oxolane (Tetrahydrofuran) ring: A cyclic ether imparting polarity.
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Thioether (-S-): A flexible, lipophilic linker.
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Carboxylic Acid (-COOH): An acidic group, ionizable at physiological pH, contributing to aqueous solubility and potential for salt formation.
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Predicted Physicochemical Data Summary
Given the absence of extensive experimental data, the following properties have been estimated using well-established computational models and analysis of structurally similar compounds. These predictions serve as a valuable starting point for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 178.23 g/mol | Influences diffusion and transport across membranes. |
| pKa (acidic) | ~3.5 - 4.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability.[2] |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | A measure of lipophilicity, crucial for predicting membrane permeability and absorption.[3][4] |
| Aqueous Solubility | Moderately Soluble | Essential for formulation, dissolution, and bioavailability.[5] |
| Polar Surface Area (PSA) | ~66.7 Ų | Influences membrane permeability and interactions with polar biological targets. |
Note: Predicted values are derived from computational algorithms (e.g., XLogP3, ACD/Labs) and comparison with analogs such as 2-(oxolan-2-yl)acetic acid and 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid.[6][7][8]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It defines the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, the carboxylic acid group is the primary site of ionization.
Causality and Significance
A compound's ionization state directly influences its solubility, as the ionized form is generally more water-soluble. It also dictates its ability to cross lipid membranes, with the neutral form being more permeable.[9] Furthermore, the charge state can dramatically affect how the molecule binds to its biological target. Predicting a pKa in the range of 3.5 to 4.5 suggests that at physiological pH (7.4), the molecule will exist predominantly in its deprotonated, carboxylate form, enhancing its aqueous solubility.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for determining the pKa of acidic and basic compounds.[10][11]
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10]
Step-by-Step Methodology:
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Preparation: Accurately weigh a sample of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is limited).
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Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the pH electrode in the sample solution and begin adding small, precise volumes of a standardized NaOH solution.
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Data Recording: Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined as the pH at the volume corresponding to half of the equivalence point volume.[10]
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, or the "greasiness" of a molecule, is a critical determinant of its ADMET properties. The octanol-water partition coefficient (P) is the standard measure, representing the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium.[3] It is most commonly expressed in its logarithmic form, logP.
Causality and Significance
A logP value that is too low may result in poor membrane permeability and high clearance, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins.[4] The predicted logP of ~0.5 - 1.5 for 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid suggests a balanced character, which is often desirable in drug candidates. This balance is a direct result of the hydrophilic carboxylic acid and oxolane moieties and the more lipophilic thioether and alkyl components.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning.[3][12]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After thorough mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured.
Step-by-Step Methodology:
-
Preparation: Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of the compound to a separation funnel containing known volumes of the two prepared phases.
-
Equilibration: Shake the funnel for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Sampling: Carefully withdraw a sample from both the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]).[3]
Diagram: LogP Determination Workflow
Caption: Shake-flask method for experimental logP determination.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental requirement for a drug to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5]
Causality and Significance
The solubility of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid is expected to be significantly influenced by pH. In acidic environments (pH < pKa), the neutral form will dominate, likely leading to lower solubility. In neutral to basic environments (pH > pKa), the ionized carboxylate form will prevail, increasing its interaction with water molecules and thus enhancing solubility.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most rigorous method for its determination.[13][14]
Principle: An excess of the solid compound is equilibrated with the aqueous solvent (e.g., water or a buffer of specific pH) over an extended period. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Dispersion: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[14]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
-
Reporting: The solubility is reported in units such as mg/mL or µM.
Conclusion and Future Directions
This guide has provided a detailed analysis of the key physicochemical properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid, grounded in predictive science and established experimental methodologies. The molecule's structure suggests a favorable balance of hydrophilicity and lipophilicity, making it an interesting candidate for further investigation. The provided protocols offer a clear and reliable path for researchers to obtain the empirical data necessary to validate these predictions.
Future work should focus on the experimental determination of these properties to build a robust, data-driven profile of the compound. Furthermore, investigating its metabolic stability, particularly at the thioether linkage, and its potential for plasma protein binding will be critical next steps in evaluating its overall drug-like potential.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]
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ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website. [Link]
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. (General reference for concepts, not directly cited)
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from Creative Biolabs website. [Link]
- Delgado, E. J., et al. (2011). Theoretical calculation of the pKa values of some drugs in aqueous solution. Journal of Solution Chemistry, 40(6), 1082-1091. (General reference for concepts, not directly cited)
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
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Kromann, J. C., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1184, 338992. [Link]
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PubChem. (n.d.). 2-[(oxan-2-ylmethyl)sulfanyl]acetic acid. Retrieved from PubChem website. [Link]
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PubChem. (n.d.). Methyl 2-(tetrahydrofuran-2-yl)acetate. Retrieved from PubChem website. [Link]
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van der Spoel, D., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1839-1850. [Link]
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van der Vlugt, F. J., et al. (2010). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 359-378. [Link]
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aqueous solubility: methods of estimation for organic compounds. CRC press. (General reference for concepts, not directly cited)
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